5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Lipophilicity LogP Drug-likeness

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a highly substituted pyridine scaffold bearing bromine at the 5-position, chlorine at the 2-position, and a trifluoromethyl group at the 3-position. With a molecular weight of 260.44 g/mol and a computed XLogP3 value of 3.4, this compound belongs to the class of mixed halogenated trifluoromethylpyridines.

Molecular Formula C6H2BrClF3N
Molecular Weight 260.44 g/mol
CAS No. 211122-40-6
Cat. No. B1288870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
CAS211122-40-6
Molecular FormulaC6H2BrClF3N
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Cl)Br
InChIInChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
InChIKeyKPIJBKHHJXXREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) – Halogenated Trifluoromethylpyridine Building Block for Sequential Derivatization


5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a highly substituted pyridine scaffold bearing bromine at the 5-position, chlorine at the 2-position, and a trifluoromethyl group at the 3-position [1]. With a molecular weight of 260.44 g/mol and a computed XLogP3 value of 3.4, this compound belongs to the class of mixed halogenated trifluoromethylpyridines [1]. It is supplied as a liquid at ambient temperature (density ~1.8 g/cm³, refractive index ~1.49) with typical commercial purity ≥98% (GC) . The combination of two distinct halogen leaving groups (Br and Cl) on an electron-deficient pyridine ring that is further activated by the CF₃ substituent establishes a well-defined reactivity gradient exploitable in sequential cross-coupling strategies [2].

Sequential cross-coupling: Supports programmed derivatization via orthogonal C5–Br and C2–Cl reactivity
Automated synthesis workflows: Liquid physical form enables direct liquid-handling and flow-chemistry integration
CF₃-pyridine scaffold supply: Halogenated trifluoromethylpyridine for kinase inhibitor intermediate and agrochemical analog generation

Why 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Common Analogs


Generic substitution among halogenated trifluoromethylpyridine regioisomers or between mono- and dihalogenated analogs is chemically inadvisable. The 5-Br/2-Cl/3-CF₃ substitution pattern encodes a specific electronic landscape that governs both the intrinsic reactivity and the regiochemical outcome of subsequent transformations [1]. Replacing this scaffold with, for example, 5-bromo-2-chloropyridine (lacking the CF₃ group) eliminates the strong electron-withdrawing influence that polarizes the ring and substantially reduces lipophilicity (ΔLogP ≈ 1.0–1.4 units), altering both reactivity and downstream molecular properties [2]. Similarly, switching to 2-chloro-3-(trifluoromethyl)pyridine (lacking Br) or 2-bromo-3-(trifluoromethyl)pyridine (lacking Cl) discards one of the two orthogonal halogen handles required for programmed sequential functionalization [1]. Even the regioisomer 2-bromo-3-chloro-5-(trifluoromethyl)pyridine exhibits a different LogP (3.52) and boiling point profile, indicating that halogen-positional isomerism produces measurably different physicochemical properties that can affect synthetic planning and product isolation .

Loss of orthogonal handles

Mono-halogenated analogs lack the second halogen handle, precluding sequential functionalization pathways central to divergent library synthesis.

Electronic and lipophilicity shift

Non-CF₃ or regioisomeric analogs exhibit measurably different XLogP3 and ring polarization, potentially altering reactivity profiles and downstream molecular properties.

Physical form mismatch

Solid-state analogs may introduce dissolution steps and reduce throughput in automated liquid-handling or continuous-flow platforms compared to the liquid target scaffold.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine vs. Closest Analogs


Lipophilicity Differential: XLogP3 of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine vs. Non-Trifluoromethyl and Mono-Halogenated Analogs

The computed XLogP3 of 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (3.4) is substantially higher than that of 5-bromo-2-chloropyridine (approx. 2.0, estimated from fragment-based prediction), 2-chloro-3-(trifluoromethyl)pyridine (2.75), and 2-bromo-3-(trifluoromethyl)pyridine (2.86) [1]. The regioisomer 2-bromo-3-chloro-5-(trifluoromethyl)pyridine exhibits an XLogP3 of 3.52, indicating that moving the CF₃ group from the 3- to the 5-position increases lipophilicity by ~0.12 units . This demonstrates that the precise 5-Br/2-Cl/3-CF₃ arrangement occupies a specific lipophilicity window that differs measurably from its nearest structural neighbors.

Lipophilicity Differential
Cross-study comparable
XLogP3 = 3.4
ΔXLogP3 +0.6 to +1.4 vs. non-CF₃/mono-halogenated analogs
Supports lipophilicity-dependent property differentiation
Higher XLogP3 relative to lighter analogs may shift partition behavior in derived bioactive molecules; experimental logP verification advised.
Lipophilicity LogP Drug-likeness Physicochemical profiling

Physical State Differentiation: Liquid vs. Solid at Ambient Temperature

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a liquid at 20°C (density 1.8 g/cm³), whereas its closest non-trifluoromethyl analog, 5-bromo-2-chloropyridine, is a crystalline solid with a melting point of 65–69°C . Similarly, 2-chloro-3-(trifluoromethyl)pyridine (mp 36–40°C) and 2-bromo-3-(trifluoromethyl)pyridine (mp 37–41°C) are solids at ambient temperature . The liquid physical form of the target compound arises from the combined effect of the heavy bromine atom and the trifluoromethyl group, which disrupt crystal packing. This physical state distinction has practical implications for automated liquid handling, continuous flow chemistry, and solvent-free reaction setups.

Physical State Differentiation
Data to verify
Target compound: Liquid at 20°C
Comparators: Solid, mp 36–69°C
Supports automated liquid-handling and flow-chemistry context
Supplier-reported physical form; recommend independent verification for precise dosing and process-chemistry integration.
Physical form Handling Formulation Process chemistry

Orthogonal Halogen Reactivity: Br vs. Cl Chemoselectivity in Pd-Catalyzed Cross-Coupling Reactions

In multiply halogenated pyridines, the C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond under standard ligand conditions. For the closely related scaffold 5-bromo-2-chloropyridine, Keylor et al. (2017) demonstrated that with Xantphos as ligand, C–Br amination proceeds with >99:1 selectivity over C–Cl, while with DTBPF ligand the selectivity can be inverted to favor C–Cl functionalization (3:1 Cl:Br) [1]. Although direct data for the 3-CF₃-substituted variant are not published, the additional electron-withdrawing CF₃ group is expected to further polarize the ring, accentuating the intrinsic reactivity difference between the 5-Br and 2-Cl positions. This orthogonal reactivity is absent in mono-halogenated analogs such as 2-chloro-3-(trifluoromethyl)pyridine or 2-bromo-3-(trifluoromethyl)pyridine, which offer only a single halogen handle and therefore preclude programmed sequential derivatization.

Orthogonal Halogen Reactivity
Class-level inference
Predicted C5–Br > C2–Cl chemoselectivity; CF₃ group expected to enhance electrophilicity
Supports sequential cross-coupling workflow fit
Based on analogous 5-bromo-2-chloropyridine chemoselectivity data (Keylor et al. 2017); reactivity under CF₃ activation requires experimental validation.
Chemoselectivity Suzuki-Miyaura coupling Sequential functionalization Palladium catalysis

Boiling Point and Intermolecular Interaction Profile Differentiates 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine from Lighter Analogs

The reported boiling point of 5-bromo-2-chloro-3-(trifluoromethyl)pyridine is 210.2±35.0 °C at 760 mmHg, which is substantially higher than that of 2-chloro-3-(trifluoromethyl)pyridine (166–168 °C) and 2-bromo-3-(trifluoromethyl)pyridine (194.3 °C) . The boiling point is comparable to that of the non-CF₃ analog 5-bromo-2-chloropyridine (208.1 °C), but the molecular weight is 68 g/mol higher (260.44 vs. 192.44), indicating that the CF₃ group increases intermolecular interactions (dipole–dipole and dispersion forces) without proportionally lowering volatility . This higher boiling point at a given molecular weight suggests stronger cohesive forces that can affect distillation-based purification and vapor-phase reactivity.

Boiling Point Profile
Cross-study comparable
210.2±35.0 °C (760 mmHg)
ΔTb +16 to +44 °C vs. mono-halogenated CF₃ analogs
Context-dependent distillation and vapor-pressure property review
Predicted boiling point; experimental determination recommended for large-scale purification protocol design.
Boiling point Intermolecular forces Distillation Purification

High-Value Application Scenarios for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine


Sequential Suzuki-Miyaura Coupling for Divergent Library Synthesis

The orthogonal reactivity of the C5–Br and C2–Cl bonds enables two successive, chemoselective Suzuki-Miyaura couplings to install different aryl or heteroaryl groups at the 5- and 2-positions of the pyridine core. Because C–Br oxidative addition is kinetically favored, the first coupling can be performed under mild Pd catalysis (e.g., Xantphos/Pd₂(dba)₃) to selectively functionalize the 5-position, leaving the 2-Cl intact for a subsequent, higher-temperature coupling [1]. This sequential strategy is not feasible with mono-halogenated analogs such as 2-chloro-3-(trifluoromethyl)pyridine, which offers only a single coupling site. The resulting 2,5-diaryl-3-(trifluoromethyl)pyridines are privileged scaffolds in agrochemical and pharmaceutical lead optimization [2].

Synthesis of CF₃-Pyridine-Containing Kinase Inhibitor Intermediates

The trifluoromethyl group at the 3-position of the pyridine ring mimics the electronic and steric properties of a chlorine or methyl substituent while providing metabolic stability. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine serves as a key intermediate for constructing type II kinase inhibitor cores, where the 5-aryl group (installed via Suzuki coupling of the Br) occupies the hydrophobic back pocket and the 2-position is elaborated to a hinge-binding motif [1]. The XLogP3 of 3.4 places derived compounds in a favorable lipophilicity range for oral bioavailability, distinguishing this scaffold from the less lipophilic 5-bromo-2-chloropyridine (XLogP3 ≈ 2.0) which may require additional lipophilic substitution to achieve comparable permeability.

Deprotonative C4-Functionalization for Regioselective Late-Stage Diversification

Pyridine substrates bearing two electron-withdrawing substituents at the 3- and 5-positions (including chloro, bromo, and trifluoromethyl groups) undergo efficient deprotonative coupling with aldehydes at the 4-position under mild conditions (CsF, N(TMS)₃, ambient temperature) [1]. The 5-Br/3-CF₃ substitution pattern of this compound satisfies the electronic requirement for this transformation, enabling introduction of a hydroxymethyl or aryl-hydroxymethyl group at the 4-position while preserving both halogen handles for further functionalization. This three-dimensional diversification strategy—C4, C5, and C2 sequential modification—is uniquely accessible with the 5-Br/2-Cl/3-CF₃ scaffold and cannot be replicated with mono-halogenated or non-CF₃ analogs [1].

Agrochemical Lead Generation: Trifluoromethylpyridine Building Block for Herbicide and Fungicide Discovery

Trifluoromethylpyridines are established structural motifs in commercial agrochemicals, including the herbicide fluazifop-butyl and several fungicides [1]. The 5-Br/2-Cl/3-CF₃ arrangement provides a versatile entry point for synthesizing analogs of known active ingredients with altered halogenation patterns. The liquid physical form facilitates automated parallel synthesis workflows common in agrochemical discovery, where hundreds of analogs are generated for structure–activity relationship (SAR) studies. Competing solid analogs (e.g., 5-bromo-2-chloropyridine, mp 65–69 °C) require additional solubilization steps that reduce throughput and introduce solvent compatibility constraints [2].

Application
Selection Property
Validation Focus
Sequential cross-coupling for library synthesis
Orthogonal dihalogen scaffold
Chemoselectivity and order-of-addition optimization
CF₃-pyridine kinase inhibitor intermediate synthesis
Lipophilic 3-CF₃-pyridine core
Metabolic stability and hinge-binding motif elaboration
C4 deprotonative late-stage diversification
Electron-deficient 3,5-disubstitution pattern
Regioselective C4-functionalization yield and compatibility
Agrochemical lead generation and SAR studies
Liquid handling-ready CF₃-pyridine building block
Throughput, solvent compatibility, and analog generation efficiency

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